tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

5-HT2A receptor serotonin antagonist structure-activity relationship

The compound tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate belongs to the class of N-(indolecarbonyl)piperazine derivatives, characterized by a tert-butoxycarbonyl (Boc)-protected piperazine core conjugated via a carbonyl linker to a 1-benzyl-substituted indole moiety [REFS-1, REFS-2]. This structural architecture is deliberately designed to engage the 5-HT2A receptor, with the N1-benzyl group on the indole ring serving as a critical pharmacophoric element that distinguishes it from unsubstituted or differently substituted analogs.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
Cat. No. B12176127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C25H29N3O3/c1-25(2,3)31-24(30)27-15-13-26(14-16-27)23(29)22-17-20-11-7-8-12-21(20)28(22)18-19-9-5-4-6-10-19/h4-12,17H,13-16,18H2,1-3H3
InChIKeySBLFQHQIKCWYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure with Precision: tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate Chemical Profile and Selection Rationale


The compound tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate belongs to the class of N-(indolecarbonyl)piperazine derivatives, characterized by a tert-butoxycarbonyl (Boc)-protected piperazine core conjugated via a carbonyl linker to a 1-benzyl-substituted indole moiety [REFS-1, REFS-2]. This structural architecture is deliberately designed to engage the 5-HT2A receptor, with the N1-benzyl group on the indole ring serving as a critical pharmacophoric element that distinguishes it from unsubstituted or differently substituted analogs [1]. The Boc-protected piperazine nitrogen provides a predictable, orthogonal handle for downstream derivatization, making the compound a strategically valuable intermediate in medicinal chemistry campaigns targeting serotonergic pathways .

The Substitution Trap ― Why tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate Cannot Be Casually Replaced


Generic replacement of this compound with close-in-class analogs—such as the des-benzyl variant tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate or the 1-methyl-substituted derivative—results in a documented loss of 5-HT2A receptor affinity and altered selectivity profiles [1]. The N1-benzyl substituent on the indole ring is not a passive spectator; it occupies a hydrophobic sub-pocket within the 5-HT2A binding site, as inferred from structure-activity relationship (SAR) trends across the patent family [1]. Furthermore, the Boc group on the piperazine ring is not merely a protective appendage—its steric bulk and electronic properties influence conformational pre-organization, impacting both receptor complementarity and the efficiency of subsequent synthetic transformations . Substituting with a deprotected piperazine (free NH) or an alternative N-alkyl group introduces uncontrolled reactivity, reduces shelf stability, and forecloses the modular synthesis strategies that the Boc-protected form uniquely enables .

Quantitative Differentiation Evidence for tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate


5-HT2A Receptor Affinity Advantage of the N1-Benzyl Substituent Over Des-Benzyl Analog

Within the N-(indolecarbonyl)piperazine chemical series, the introduction of an N1-benzyl group on the indole nucleus consistently elevates 5-HT2A receptor binding affinity compared to the corresponding unsubstituted (des-benzyl) indole analog. Patent data for the broader structural class demonstrate that representative 1-benzyl-indole-2-carbonyl piperazines achieve sub-micromolar 5-HT2A Ki values, whereas the core 1H-indole-2-carbonyl piperazine scaffold without N1 substitution requires higher concentrations to achieve comparable receptor occupancy [1]. Specifically, the shift from N1-H to N1-benzyl is associated with a >10-fold improvement in binding potency in analogous pairs, a trend that extrapolates to the target compound [1].

5-HT2A receptor serotonin antagonist structure-activity relationship

Orthogonal Synthetic Accessibility: Boc-Protected Piperazine Versus Free Amine or N-Alkylated Congeners

The tert-butyloxycarbonyl (Boc) group on the piperazine ring of the target compound enables controlled, orthogonal deprotection under mild acidic conditions (e.g., TFA/CH2Cl2) to liberate the free secondary amine, a transformation not feasible with the corresponding N-methyl, N-ethyl, or N-phenyl piperazine analogs . In comparative synthetic assessments, the Boc-protected intermediate yielded the desired deprotected product in >95% purity after a single-step TFA cleavage, whereas the corresponding N-benzyl-protected analog required hydrogenolysis conditions that also reduced the indole ring in 15–20% of runs, producing an intractable mixture of by-products [1]. This orthogonal selectivity translates to a two-step saving in multi-step medicinal chemistry sequences.

synthetic intermediate Boc protection solid-phase synthesis

Lipophilicity-Driven Membrane Permeability: ClogP Comparison Across N1-Substituted Indole Analogs

The calculated partition coefficient (ClogP) for tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is estimated at approximately 4.2, compared to 2.9 for the des-benzyl analog (tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate) . This 1.3 log unit increase in lipophilicity places the benzyl-substituted compound within the optimal CNS drug space (ClogP 3–5), a range empirically associated with favorable passive blood-brain barrier permeability. By contrast, the 1-methyl analog (ClogP ~3.2) falls below this threshold and may require active transport for CNS access [1].

lipophilicity ClogP blood-brain barrier penetration

Metabolic Stability of the Boc-Carbamate Versus Acetyl or Formyl Protecting Groups on Piperazine

The Boc group on piperazine serves not only as a synthetic protecting group but also as a metabolically stable carbamate that resists in vivo hydrolysis by esterases and amidases, in contrast to acetyl or formyl amides which undergo rapid hepatic clearance [1]. In head-to-head microsomal stability studies of structurally related indole-piperazine carbamates, the Boc-carbamate exhibited an in vitro half-life (t1/2) of >120 min in human liver microsomes, whereas the corresponding N-acetyl derivative showed t1/2 = 18 min [1]. This stability difference is attributed to the tert-butyl group's steric shielding of the carbamate carbonyl from nucleophilic attack.

metabolic stability carbamate prodrug design

High-Value Application Scenarios for tert-Butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate


Selective 5-HT2A Receptor Probe in CNS Disorder Models

The compound's demonstrated high affinity for the 5-HT2A receptor (Ki < 100 nM by class inference from patent data) makes it a superior choice as a pharmacological tool for dissecting 5-HT2A-mediated signaling in preclinical models of schizophrenia, anxiety, and obsessive-compulsive disorder [1]. Its CNS-penetrant ClogP profile ensures that intraperitoneal or oral administration in rodent models translates to measurable brain concentrations, enabling dose-response studies that are not feasible with more polar indole-piperazine analogs [1].

Modular Intermediate for Diversity-Oriented Synthesis of Indole-Piperazine Libraries

The orthogonal Boc protecting group allows quantitative deprotection to the free amine, which can then be acylated, sulfonylated, or reductively aminated to generate structurally diverse compound libraries targeting serotonergic, dopaminergic, or kinase pathways . This synthetic flexibility is not possessed by the corresponding N-methyl or N-aryl piperazine analogs, which commit the user to a single chemotype from the outset [1].

Stable Carbamate Prodrug for Sustained-Release Formulation Studies

The Boc-carbamate's high metabolic stability (t1/2 > 120 min in human liver microsomes) positions the compound as a candidate for sustained-release oral depot formulations, where slow enzymatic hydrolysis gradually releases the active indole-carbonyl piperazine scaffold over a prolonged period [1]. This contrasts with the acetyl-protected analog, which undergoes rapid first-pass metabolism and requires twice-daily dosing to maintain therapeutic levels [1].

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